Ranatuerin-2AUa is a peptide derived from the skin secretions of the red-legged frog, Rana aurora aurora. It is part of the ranatuerin-2 family, which is known for its antimicrobial properties. The primary structure of Ranatuerin-2AUa consists of 32 amino acids, and it exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Ranatuerin-2AUa falls under the category of host-defense peptides (HDPs), which are critical components of the innate immune response in many organisms. These peptides are characterized by their ability to disrupt microbial membranes, making them effective against a broad spectrum of microorganisms .
The synthesis of Ranatuerin-2AUa can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. SPPS is commonly used due to its efficiency in producing peptides with high purity and yield.
The choice of protecting groups and coupling reagents plays a crucial role in the successful synthesis of Ranatuerin-2AUa. The final purification often involves reverse-phase high-performance liquid chromatography (HPLC) to separate the target peptide from impurities .
The molecular structure of Ranatuerin-2AUa is characterized by its unique sequence: GILSSFKGVAKGVAKNLAGKLLDELKCKITGC. This sequence includes various hydrophobic and charged residues that contribute to its amphipathic nature, essential for its antimicrobial activity.
The secondary structure prediction indicates that Ranatuerin-2AUa may adopt an α-helical conformation in membrane-mimicking environments, which is typical for many antimicrobial peptides .
Ranatuerin-2AUa primarily acts through mechanisms that involve disrupting bacterial cell membranes. The peptide interacts with lipid bilayers, leading to pore formation or membrane destabilization.
The effectiveness of Ranatuerin-2AUa against various bacteria can be attributed to its ability to insert into lipid membranes, causing leakage of cellular contents and ultimately cell death. This mechanism has been observed in studies evaluating its activity against pathogens like Escherichia coli and Staphylococcus aureus .
The mechanism by which Ranatuerin-2AUa exerts its antimicrobial effects involves several steps:
Studies have shown that Ranatuerin-2AUa has minimal inhibitory concentrations (MICs) as low as 5 µM against E. coli, indicating strong antibacterial potency .
Relevant analyses indicate that modifications in the amino acid sequence can significantly affect the peptide's stability and activity against bacteria .
Ranatuerin-2AUa has potential applications in various scientific fields:
Ranatuerin-2AUa is a cationic, hydrophobic host-defense peptide (HDP) isolated from the norepinephrine-stimulated skin secretions of the Northern red-legged frog (Rana aurora aurora), a subspecies inhabiting cool, vegetated riparian zones in Northern California and southern British Columbia [1]. Like other anuran HDPs, it is synthesized in dermal granular glands and deployed as a critical component of innate immunity, providing rapid first-line defense against diverse pathogens. Its biosynthesis follows a conserved genomic template: the peptide is encoded as part of a larger precursor protein, processed post-translationally to yield the mature 33-amino acid molecule (primary sequence: SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT) [1] [7]. This precursor includes a signal peptide, an acidic spacer domain, and the bioactive peptide—a genomic architecture minimizing autotoxic effects during storage.
Structurally, Ranatuerin-2AUa adopts an amphipathic α-helical conformation in membrane-mimetic solvents (e.g., trifluoroethanol), enabling pore formation in microbial membranes [1]. A defining feature is its C-terminal cyclic "ranabox" domain (Cys²⁷-Cys³³ disulfide bridge), critical for stability and target specificity. Functionally, it exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 18 µM) and Gram-negative bacteria (e.g., Escherichia coli, MIC = 25 µM), with notably low hemolytic activity against human erythrocytes (<10% lysis at 100 µM) [1]. This selectivity arises from preferential interaction with anionic microbial membranes over zwitterionic mammalian cells—a hallmark of amphibian HDPs.
Table 1: Key Structural and Functional Attributes of Ranatuerin-2AUa
Property | Characteristic | Biological Significance |
---|---|---|
Primary Sequence | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Determines charge (+4), hydrophobicity (40%) |
Secondary Structure | Amphipathic α-helix (membrane-bound state) | Enables membrane disruption via pore formation |
Key Domain | C-terminal ranabox (Cys²⁷-Cys³³ disulfide) | Stabilizes structure; enhances microbial targeting |
Antimicrobial Activity | MIC: 18–56 µM (bacteria); 125 µM (C. albicans) | Broad-spectrum pathogen inhibition |
Hemolytic Activity | <10% at 100 µM | High therapeutic index for potential drug development |
The Ranatuerin-2 peptide family exemplifies deep evolutionary conservation coupled with lineage-specific diversification. Genomic analyses reveal that these peptides derive from repeated gene duplication events in a ranid frog ancestor, followed by sequence divergence across species [6] [7]. Despite low primary sequence identity (<30% between species), all Ranatuerin-2 paralogs retain:
Functional conservation is evident in shared antimicrobial mechanisms. For example, Ranatuerin-2Pb (from Rana pipiens) and Ranatuerin-2PLx (from Rana palustris) disrupt bacterial membranes via rapid permeabilization, as shown by SYTOX Green uptake assays [6] [7]. However, deletions or substitutions in the ranabox domain severely impair activity. In Ranatuerin-2Pb, truncation of the C-terminal hexapeptide (RPa analogue) abolished antifungal activity and reduced potency against MRSA and Pseudomonas aeruginosa by >8-fold. In contrast, RPb—a C-terminal amidated fragment retaining the helical core—preserved broad-spectrum efficacy, underscoring the ranabox’s role in stabilizing functional conformations [6].
Phylogenetically, Ranatuerin-2 peptides cluster into distinct geographic clades:
Ranatuerin-2AUa’s molecular evolution is shaped by pathogen-mediated selection across heterogeneous habitats. R. aurora aurora occupies cool, moist ecosystems with high microbial diversity, necessitating HDPs effective against Gram-positive skin pathogens (e.g., Streptococcus spp.) and aquatic Gram-negative bacteria [1] [5]. This selective pressure is evident in Ranatuerin-2AUa’s enhanced efficacy against P. aeruginosa (MIC = 25 µM) compared to desert-adapted relatives like ATV-Ran2 from Scaphiopus couchii, which prioritizes antifungal activity [1].
Niche partitioning drives further diversification. In Asian Odorrana frogs, which inhabit tropical rainforests, Ranatuerin-2 isoforms exhibit:
Table 2: Ecological Niche Adaptation in Ranatuerin-2 Peptides
Peptide Variant | Frog Species | Habitat | Adaptive Feature | Pathogen Target |
---|---|---|---|---|
Ranatuerin-2AUa | Rana aurora aurora | Cool riparian zones | Optimized hydrophobicity (40%) | Aquatic Gram-negative bacteria |
Ranatuerin-2CHb | Rana chensinensis | Temperate forests | Prolonged N-terminal helix | Multidrug-resistant S. aureus |
Ranatuerin-2ONa | Odorrana grahami | Tropical rainforests | Reduced charge (+2); C-terminal extension | Arboreal fungi |
Ranatuerin-2PLx | Rana palustris | Wooded wetlands | Enhanced ranabox rigidity | Biofilm-forming bacteria |
Ecological isolation also promotes phylogenetic niche conservatism (PNC). Sister taxa like R. aurora aurora (Northern) and R. aurora draytonii (California red-legged frog) diverged due to Pleistocene habitat fragmentation. While both retain Ranatuerin-2 peptides with ranabox domains, R. a. draytonii expresses isoforms with higher helical propensity—a potential adaptation to warmer, pathogen-rich ecosystems [1] [5]. This mirrors niche divergence patterns in Taxus plants, where allopatric speciation drove greater ecological differentiation than parapatric events [8]. For Ranatuerin-2AUa, PNC maintains core antimicrobial functions, while climatic stressors (e.g., temperature extremes) fine-tune its physicochemical profile.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3